ABL–RIN1 Protein-Protein Interaction Disruption: Absence of Compound-Specific Quantitative Data
A literature screen identified a 2015 PLoS One study in which a thiadiazole compound was one of five lead hits that disrupted the ABL–RIN1 interaction and decreased MAPK1/3 phosphorylation in K562 cells [1]. However, the study does not provide the specific CAS number (2319803-58-0) for this thiadiazole, nor does it report individual IC50 values for MAPK1/3 phosphorylation inhibition or cell proliferation for this exact compound. The reported range of inhibition across all five leads was 25–75%, but this is not disaggregated by compound. Therefore, no direct head-to-head or cross-study comparable quantitative data can be attributed to N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide.
| Evidence Dimension | MAPK1/3 phosphorylation inhibition in K562 cells (functional readout for RIN1-dependent ABL signaling) |
|---|---|
| Target Compound Data | Not reported for this specific CAS number |
| Comparator Or Baseline | Not available; study reported a range of 25–75% inhibition for 5 compounds collectively |
| Quantified Difference | Not calculable |
| Conditions | K562 CML cell line; compound concentration not disclosed for individual compounds |
Why This Matters
Without compound-specific quantitative data, a scientific user cannot prioritize this compound over any other thiadiazole or acyl piperidine amide for ABL–RIN1 disruption studies.
- [1] Ting PY, Damoiseaux R, Scampavia L, Titz B, Fernandez-Vega V, Nair R, Spicer TP, Ting PY, Graeber TG, Bannister TD, Bradley KA, Chase P, Hodder P, Colicelli J. Identification of small molecules that disrupt signaling between ABL and its positive regulator RIN1. PLoS One. 2015 Mar 26;10(3):e0121833. doi: 10.1371/journal.pone.0121833. PMID: 25811598; PMCID: PMC4374917. View Source
